

# TTT-3002 overcoming drug-resistant AML patient samples

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## Compound Focus: TTT 3002

CAS No.: 871037-95-5

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## TTT-3002 Technical Support Center

This guide consolidates key preclinical data and methodologies for using the FLT3 tyrosine kinase inhibitor TTT-3002 in studies focused on overcoming drug resistance in Acute Myeloid Leukemia (AML).

## Compound Profile & Key Advantages

**What is the core profile of TTT-3002?** TTT-3002 is a novel, small-molecule FLT3 tyrosine kinase inhibitor (TKI) of the indolocarbazole class with a molecular weight of 465 g/mol [1]. Its key advantages for research on drug-resistant AML are summarized below:

- **Potency:** It is one of the most potent FLT3 inhibitors discovered, with half-maximal inhibitory concentration (IC50) values in the picomolar range for inhibiting FLT3 autophosphorylation in FLT3/ITD mutant cell lines (100-250 pM) [2] [1].
- **Broad Mutant Coverage:** It demonstrates potent activity against a broad spectrum of FLT3-activating mutations, including internal tandem duplication (FLT3/ITD) and activating point mutations (FLT3/PMs) like D835Y, against which many other TKIs (e.g., sorafenib, quizartinib) are ineffective [3] [4] [2].
- **Activity Against Resistance Mutations:** It effectively inhibits FLT3/ITD alleles with additional point mutations that confer resistance to other TKIs, most notably the **F691L gatekeeper mutation** and mutations at **N676K** and **G697R** [3] [4] [5].

- **Moderate Plasma Protein Binding:** Unlike some other FLT3 TKIs (e.g., lestaurtinib), TTT-3002 is only moderately bound by human plasma proteins. This characteristic suggests a lower shift in its effective IC50 in a physiological environment, potentially leading to better target inhibition in vivo [3] [4].

## Experimental Data & Protocols

This section provides quantitative data and detailed methodologies for key experiments.

Table 1: Potency of TTT-3002 Against TKI-Resistant Mutants This table summarizes the activity of TTT-3002 compared to other inhibitors across various resistance-conferring mutations in Ba/F3 cell models [5].

FLT3 Mutation	TTT-3002 (Viability IC50)	Sorafenib	Quizartinib (AC220)	Midostaurin (PKC412)	Crenolanib
ITD only	< 1 nM	Active	Active	Active	Active
ITD + F691L	< 1 nM	Resistant	Resistant	Resistant	Resistant
ITD + D835Y	< 1 nM	Resistant	Resistant	N/A	Active
ITD + N676K	< 1 nM	Resistant	N/A	Resistant	N/A
ITD + G697R	11 nM	Resistant	Resistant	Resistant	N/A

Table 2: Ex Vivo Activity on Relapsed/Refractory Patient Samples This table shows the response of primary AML blasts from patients who developed resistance to other TKIs [5].

Patient Sample Profile	TTT-3002	Sorafenib	Quizartinib (AC220)
Diagnostic FLT3/ITD+	<b>Active</b> (proliferation, apoptosis)	Active	Moderately Active
Relapse (D835/ITD mutation)	<b>Active</b> (proliferation, apoptosis)	Resistant	Moderately Active (in one sample)
Relapse (D835 point mutation)	<b>Active</b> (proliferation, apoptosis)	Resistant	Resistant

### Experimental Protocol: In Vitro FLT3 Inhibition & Cell Viability

This is a standard protocol for assessing the compound's effects in cell lines, derived from the methods sections of the research articles [4] [1].

- **1. Cell Culture & Seeding:**

- Use FLT3-dependent leukemia cell lines (e.g., Ba/F3 cells engineered to express FLT3/ITD or resistant mutants like F691L/ITD).
- Seed cells at a density of  $1-2.5 \times 10^5$  cells per milliliter in culture medium.

- **2. Compound Treatment:**

- Prepare a 10  $\mu$ M stock solution of TTT-3002 in RPMI with 0.1% DMSO. Serial dilute to achieve a range of concentrations.
- Treat cells with TTT-3002 or a comparator TKI (e.g., sorafenib, AC220) for the desired duration (e.g., 1 hour for signaling studies, 24-48 hours for viability assays).

- **3. Immunoprecipitation and Western Blotting (for Target Engagement):**

- After a 1-hour treatment, lyse the cells.
- Perform immunoprecipitation on whole-cell extracts using an anti-FLT3 antibody (e.g., S-18).
- Analyze the immunoprecipitates by SDS-PAGE and Western blotting.
- Probe for phosphorylated FLT3 (using an anti-phosphotyrosine antibody like 4G10) and total FLT3 to confirm inhibition of autophosphorylation.

- **4. Cell Viability/Proliferation Assessment (for Functional Effect):**

- **MTT Assay:** After 48-72 hours of treatment, measure cell proliferation using the MTT assay according to the manufacturer's instructions. Calculate IC50 values using linear regression analysis relative to DMSO-treated controls.
- **Trypan Blue Exclusion:** Measure viable cell counts every 24 hours by trypan blue exclusion.
- **5. Apoptosis Analysis (by Flow Cytometry):**
  - After treatment with TTT-3002, harvest cells and stain with Annexin V-APC and 7-AAD.
  - Analyze stained cells using a flow cytometer to quantify the percentage of cells in early (Annexin V+/7-AAD-) and late (Annexin V+/7-AAD+) apoptosis.

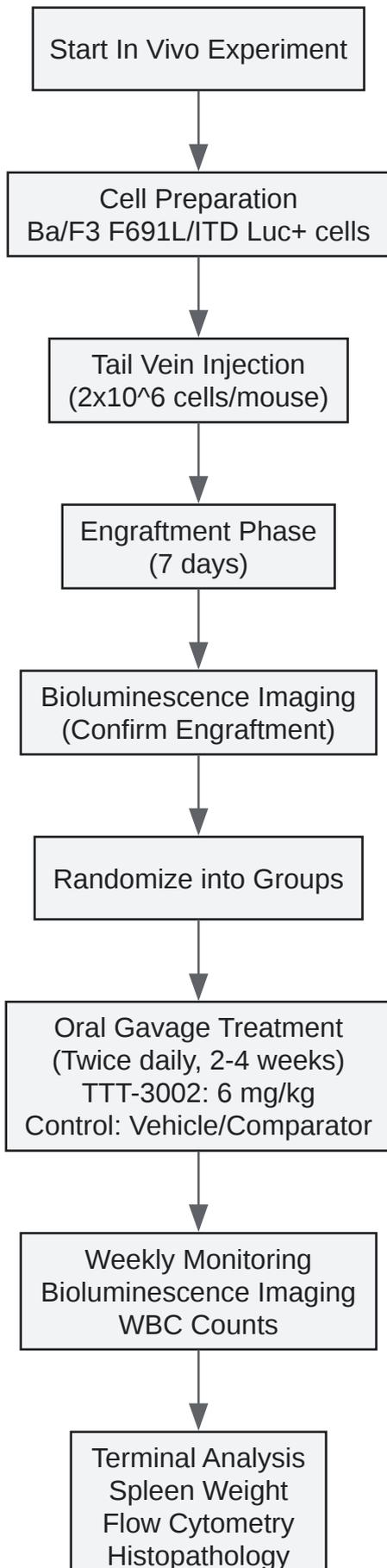
#### Experimental Protocol: In Vivo Mouse Tumor Model

This protocol describes a standard mouse model used to evaluate the efficacy of TTT-3002 against a TKI-resistant AML [4] [1].

- **1. Cell Line and Transplant:**
  - Use Ba/F3 cells expressing a TKI-resistant FLT3 mutant (e.g., F691L/ITD) transduced with a luciferase (Luc) gene for bioluminescent imaging.
  - Inject  $2 \times 10^6$  cells via the tail vein into female BALB/C mice (Day 0).
- **2. Confirmation of Engraftment:**
  - Seven days post-injection, confirm engraftment by bioluminescence imaging. Inject mice with D-luciferin (3 mg, intraperitoneally) and image using an IVIS Spectrum or similar system.
- **3. Drug Treatment:**
  - Formulate TTT-3002 hydrochloride for oral gavage: suspend at 6 mg/kg in 1mM HCl by brief sonication shortly before dosing.
  - Begin treatment on day 7. Administer the compound via oral gavage twice daily for 2-4 weeks.
  - Include a control group treated with vehicle or a comparator drug (e.g., sorafenib at 10 mg/kg in 30% Cremophor EL, 30% PEG 400, 10% ethanol, and 10% glucose).
- **4. Monitoring and Endpoints:**
  - **Tumor Burden:** Image mice weekly to monitor bioluminescence as a measure of tumor burden.
  - **Disease Progression:** In secondary or alternative models (e.g., NUP98-HOXD13/ITD BM transplant), monitor disease via white blood cell (WBC) counts, spleen weight, and engraftment of donor cells (e.g., CD45.2) in peripheral blood.

- **Histopathology:** For terminal analysis, examine blood, bone marrow, and spleen smears stained with Wright-Giemsa for histopathologic assessment.

The following diagram illustrates the workflow for the in vivo efficacy experiment.



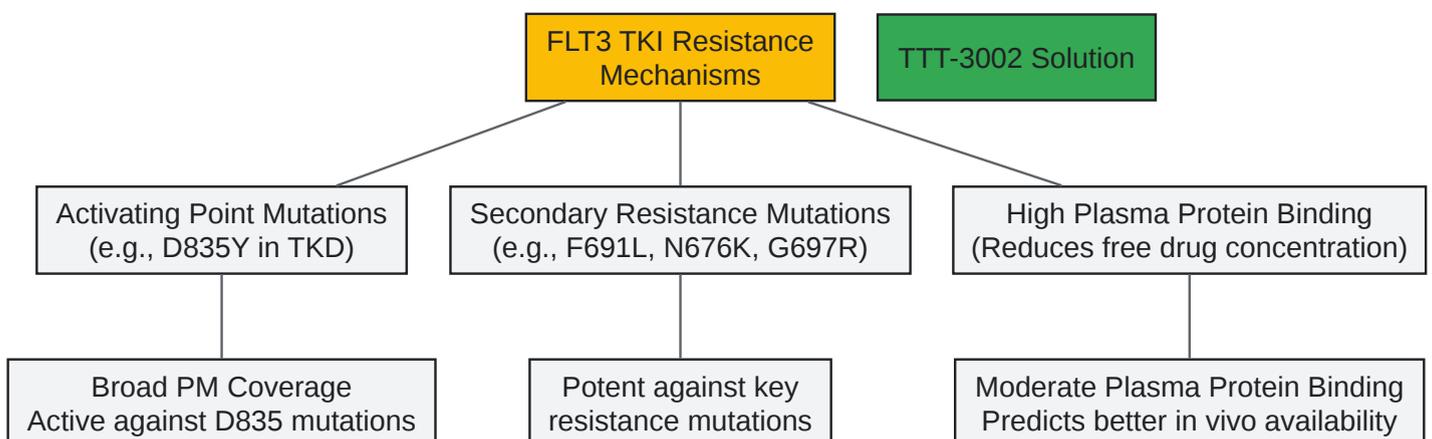
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*In Vivo Efficacy Experiment Workflow*

## FAQs & Troubleshooting

**Q1: Why is TTT-3002 active against the F691L gatekeeper mutation while other inhibitors fail? A:** Molecular modeling suggests that the binding mode of TTT-3002, a staurosporine-like inhibitor, differs from that of quizartinib and sorafenib. The F691 residue is predicted to form a stabilizing interaction with quizartinib (AC220), so a mutation to leucine (F691L) disrupts this binding. In contrast, TTT-3002 is predicted to bind FLT3 without making direct contact with F691, making it less susceptible to mutations at this site [5].

**Q2: My patient-derived samples are resistant to sorafenib. Will TTT-3002 be effective? A:** Preclinical evidence is promising. TTT-3002 has demonstrated activity in ex vivo assays using primary AML blasts from patients who relapsed with sorafenib or quizartinib resistance. It effectively inhibited proliferation and induced apoptosis in samples that had developed D835 or dual D835/ITD mutations at relapse, which were resistant to the original TKIs [4] [5]. The diagram below summarizes the resistance mechanisms TTT-3002 can overcome.



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### *TTT-3002 Activity Against Common Resistance Mechanisms*

**Q3: What is the recommended formulation for in vivo administration of TTT-3002?** **A:** For oral gavage in mouse studies, TTT-3002 hydrochloride was suspended at a concentration of 6 mg/kg in 1mM HCl. The suspension was prepared by brief sonication 1 hour prior to dosing to ensure a consistent formulation [4] [1].

## Important Note on Information Currency

The search results providing all information on TTT-3002 are from 2014. The drug's development status, optimal dosing, and clinical efficacy in humans may have advanced significantly since then. It is strongly recommended to **search for recent clinical trials and the latest scientific literature** to obtain up-to-date information on this compound.

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## References

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To cite this document: Smolecule. [TTT-3002 overcoming drug-resistant AML patient samples]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548056#ttt-3002-overcoming-drug-resistant-aml-patient-samples>]

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